MS7972 was identified through a structure-based drug discovery approach aimed at finding small-molecule inhibitors that could disrupt the association between p53 and CBP. The compound belongs to a broader category of bromodomain inhibitors, which are being explored for their therapeutic potential in various diseases, including cancer. Its classification falls under the category of epigenetic modulators, specifically targeting bromodomain-containing proteins.
The synthesis of MS7972 involves several steps that typically include:
MS7972 has a complex molecular structure characterized by:
MS7972 participates in several key interactions:
The mechanism by which MS7972 exerts its effects involves:
The physical properties of MS7972 include:
Chemical properties include:
MS7972 has significant potential applications in:
Epigenetic regulation governs gene expression through heritable modifications of chromatin structure without altering DNA sequences. Key mechanisms include DNA methylation, histone modifications (e.g., acetylation, methylation), and non-coding RNA interactions. Among these, lysine acetylation on histones serves as a critical "activation mark," facilitating chromatin relaxation and transcriptional activation. Bromodomains (BRDs), evolutionarily conserved protein modules of ~110 amino acids, function as "readers" of acetylated lysine (Kac) residues. They recognize ε-N-acetyl lysine motifs on histone tails (H3, H4) and non-histone proteins, recruiting transcription complexes to regulate gene expression [2] [6].
Human genomes encode 61 bromodomains across 46 proteins, categorized into eight subfamilies based on structural homology. These include:
Dysregulation of BRD-containing proteins is implicated in cancer, inflammatory diseases, and metabolic disorders. For example, BRD4 recruits the P-TEFb complex to phosphorylate RNA polymerase II, driving expression of oncogenes like MYC and BCL2. Aberrant BRD activity promotes tumorigenesis by sustaining proliferative signaling, evading growth suppressors, and resisting cell death [4] [10].
Table 1: Epigenetic Regulator Classes and Functions
Class | Role | Examples | Function in Disease |
---|---|---|---|
Writers | Add modifications | HATs (p300, CBP) | Overexpression in cancer; enhance oncogene transcription |
Erasers | Remove modifications | HDACs, KDMs | Silencing tumor suppressors |
Readers | Bind modifications | BRD proteins | Amplify oncogenic transcription (e.g., BRD4-MYC axis) |
While BET inhibitors (e.g., JQ1) show promise in hematologic cancers, their efficacy in solid tumors is limited by compensatory resistance mechanisms and toxicity. This has spurred interest in non-BET bromodomains, which exhibit specialized functions:
Non-BET BRDs often harbor atypical Kac-binding residues (Tyr, Asp, Thr) instead of the conserved Asn, complicating inhibitor design. However, advances in fragment-based screening and structure-guided drug discovery have yielded selective probes:
Table 2: Emerging Non-BET Bromodomain Targets and Inhibitors
Target | Associated Diseases | Lead Inhibitors | Cellular Activity |
---|---|---|---|
CBP/p300 | Leukemia, solid tumors | I-CBP112, GNE-781 | Block leukemia stem cell renewal |
BRD9 | AML, synovial sarcoma | LP99, BI-9564 | Impair tumor proliferation |
ATAD2 | Breast/ovarian cancer | AU1 (BPTF inhibitor) | Suppress MYC-driven growth |
CREB-binding protein (CBP) and its paralog p300 are multifunctional HATs and transcriptional coactivators. Their bromodomains recognize acetylated lysines on histones (H3K27ac, H4K16ac) and transcription factors (e.g., p53, E2F1). By integrating signaling pathways like Wnt, Notch, and NF-κB, CBP/p300 regulate:
In cancer, CBP/p300 are frequently mutated or amplified. For instance, CREBBP mutations occur in 40–60% of diffuse large B-cell lymphoma (DLBCL) cases, impairing histone acetylation and enabling unchecked B-cell proliferation. p300 drives androgen receptor signaling in prostate cancer and estrogen receptor activity in breast cancer. Consequently, disrupting CBP/p300 bromodomain function:
MS7972 exemplifies this strategy. It selectively blocks the p53–CBP interaction by binding the CBP bromodomain, inhibiting BRD-mediated recognition of acetylated p53 (K382ac). At 50 μM, MS7972 disrupts >90% of p53-CBP binding, suppressing transcriptional activation of pro-survival genes [1] [8].
Table 3: Key Properties of MS7972
Property | Value | Significance |
---|---|---|
Chemical Structure | C₁₄H₁₃NO₂ | Low MW enables cell permeability |
CAS Number | 352553-42-5 | Unique identifier for reproducibility |
Mechanism of Action | Disrupts p53-CBP binding | Blocks oncogenic transcription complexes |
Binding Affinity | Near-complete inhibition at 50 µM | High-potency cellular activity |
Solubility | 45 mg/mL in DMSO | Suitable for in vitro assays |
Compound Names Mentioned:
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